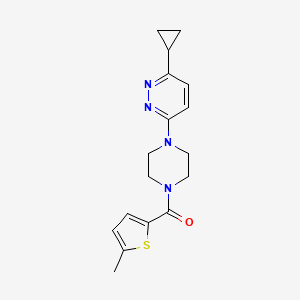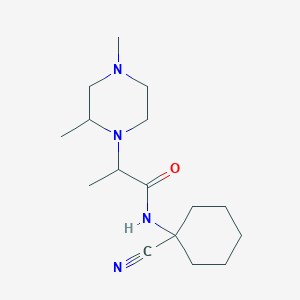
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide, also known as CPP, is a compound that has been widely used in scientific research. CPP is a small molecule that has the ability to cross the blood-brain barrier, making it a useful tool for studying the central nervous system.
作用机制
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide can prevent the influx of calcium ions into the cell, which can lead to neuronal death. N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has also been shown to block the release of dopamine in the brain, which may contribute to its effects on addiction.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and dopamine. It has also been shown to reduce the activity of enzymes such as protein kinase C and cAMP-dependent protein kinase. In addition, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been shown to reduce the expression of immediate early genes such as c-fos and c-jun.
实验室实验的优点和局限性
One advantage of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the central nervous system. It is also a small molecule, which makes it easy to administer and study. However, one limitation of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is its potential toxicity. N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been shown to cause neuronal death at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research involving N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide. One area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. Another area of interest is the use of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide in combination with other drugs to study the effects of drug interactions on the central nervous system. Additionally, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide could be used to investigate the effects of different types of stress on the central nervous system. Overall, N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide is a valuable tool for studying the central nervous system and has many potential applications in scientific research.
合成方法
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide can be synthesized using a variety of methods. One common method is the reaction of 1-cyanocyclohexane with 2,4-dimethylpiperazine in the presence of propanoyl chloride. Another method involves the reaction of 1-cyanocyclohexane with 2,4-dimethylpiperazine in the presence of triethylamine and propanoyl chloride. Both methods result in the formation of N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide with high purity.
科学研究应用
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been widely used in scientific research, particularly in the field of neuroscience. It has been used to study the central nervous system, including the brain and spinal cord. N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide has been used to investigate the mechanisms of pain, learning and memory, and addiction. It has also been used to study the effects of drugs on the central nervous system.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-13-11-19(3)9-10-20(13)14(2)15(21)18-16(12-17)7-5-4-6-8-16/h13-14H,4-11H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCIVMADZDJVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(C)C(=O)NC2(CCCCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2,4-dimethylpiperazin-1-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


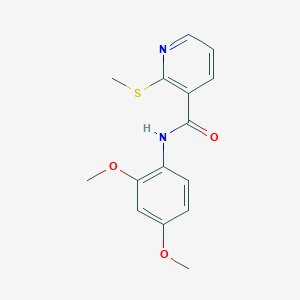

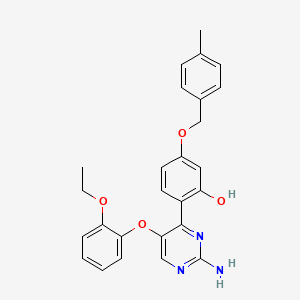
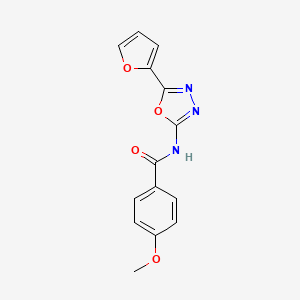

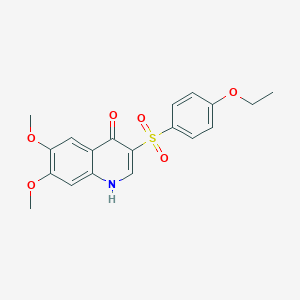


![7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2393054.png)
![(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B2393055.png)
![3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393056.png)
